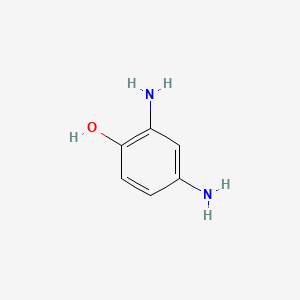

2,4-Diaminophenol

Description

Historical Context and Evolution of Academic Inquiry

2,4-Diaminophenol, also known as Amidol, has a significant history rooted in the development of photographic technology. It was first introduced as a developing agent for photographic papers in 1892. A notable characteristic that set it apart from other developers of its time was its effectiveness in slightly acidic conditions, whereas most others required a strongly alkaline environment. Early academic and industrial interest in this compound was, therefore, primarily centered on its application in photography as a color accelerator in developers.

Beyond photography, early research also identified its utility in other domains. It was used in the dye manufacturing industry and for dyeing furs and hair. The synthesis of this compound and its dihydrochloride (B599025) salt has been a subject of investigation for many years, with various methods being developed to improve yield and efficiency. Initial methods involved the electrolytic reduction of compounds like 1,3-dinitrobenzene (B52904) or 2,4-dinitrophenol (B41442). However, these early processes often suffered from low yields, prompting further research into more efficient synthetic routes. Later developments included hydrogenation of 2,4-dinitrophenol using specific catalysts, which significantly improved the yield of the final product.

The evolution of academic inquiry has seen a shift from these traditional applications to more advanced material science and biomedical research.

Significance in Contemporary Chemical Research

In recent years, the significance of this compound has expanded into several areas of contemporary chemical research, primarily as a versatile monomer in the synthesis of high-performance polymers. Its unique structure, featuring both amine and hydroxyl functional groups, makes it a valuable building block for creating complex polymeric architectures with desirable properties.

Key areas of modern research involving this compound include:

High-Performance Polymers: this compound is a crucial monomer for the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. It is also used to create aromatic polyamides and polyimides with enhanced properties. For instance, research has demonstrated the synthesis of aromatic polyamides with ultra-high intrinsic breakdown strength using a derivative of this compound.

Advanced Materials: The compound is utilized in creating novel materials with specific functionalities. For example, it has been used to synthesize new imino-derivatives of phenoxazinone dyes and to functionalize graphene oxide, creating materials with potential applications in electronics and ion exchange.

Pharmaceutical and Biomedical Research: this compound and its derivatives are being explored for their potential therapeutic applications. Recent studies have investigated its derivatives as specific inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which could lead to the development of new anti-inflammatory drugs. The low cost and availability of this compound make it an attractive starting material for the large-scale synthesis of such compounds.

Analytical Chemistry: The compound continues to find use as an analytical reagent. Its oxidation properties have been utilized in colorimetric methods for measuring dissolved oxygen in water. Furthermore, high-performance liquid chromatography (HPLC) methods have been developed for its analysis.

Scope and Objectives of Current Scholarly Investigations

Current scholarly investigations into this compound are diverse, reflecting its versatility as a chemical intermediate and building block. The primary objectives of ongoing research can be summarized as follows:

Synthesis of Novel Polymers: A major focus is on the design and synthesis of new polymers derived from this compound with tailored properties. This includes the creation of polyimides, polyamides, and polybenzoxazoles with enhanced thermal stability, mechanical strength, and specific optical or electrical properties. Researchers are also exploring the use of this compound in creating copolymer resins through condensation polymerization with other monomers like formaldehyde (B43269) and oxamide (B166460).

Development of New Therapeutic Agents: A significant area of research is the synthesis and biological evaluation of this compound derivatives as potential drug candidates. The main goal is to develop compounds that can selectively target specific enzymes or receptors to treat diseases such as inflammation.

Exploration of New Applications for Derivatives: Researchers are actively investigating new applications for materials derived from this compound. This includes the development of new dyes with specific fastness properties for textiles and the creation of functionalized nanomaterials.

Understanding Structure-Property Relationships: A fundamental objective is to understand the relationship between the chemical structure of polymers derived from this compound and their resulting physical and chemical properties. This knowledge is crucial for designing new materials with desired characteristics for specific applications.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C₆H₈N₂O | 124.14 | 2 -NH₂, 1 -OH |

| This compound dihydrochloride | C₆H₈N₂O·2HCl | 197.07 | 2 -NH₂, 1 -OH |

| 4,6-Diaminoresorcinol dihydrochloride | C₆H₈N₂O₂·2HCl | 213.06 | 2 -NH₂, 2 -OH |

| 4,4'-Diaminodiphenyl ether | C₁₂H₁₂N₂O | 200.24 | 2 -NH₂, 1 ether linkage |

Structure

3D Structure

Properties

IUPAC Name |

2,4-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWMTQIUUWJNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137-09-7 (di-hydrochloride) | |

| Record name | 2,4-Diaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043748 | |

| Record name | 2,4-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-86-3 | |

| Record name | 2,4-Diaminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H691WBT7OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 2,4 Diaminophenol

Established Chemical Synthesis Pathways

The primary industrial routes to 2,4-diaminophenol rely on the reduction of a dinitrophenol precursor. These methods are well-documented and have been optimized to achieve high yields and selectivity.

Reduction of Dinitrophenol Precursors

The most common precursor for the synthesis of this compound is 2,4-dinitrophenol (B41442). This process involves the reduction of the two nitro groups on the phenol (B47542) ring to amino groups. One historical method involves the reduction of 2,4-dinitrophenol in a hydrochloric acid medium using iron shavings at temperatures between 50°C and 70°C. Another approach utilizes sodium dithionite (B78146) for the reduction of 2,4-dinitrophenol to prepare this compound. The reduction can also be achieved using gold and silver nanoparticles as catalysts in the presence of sodium borohydride.

The choice of reducing agent and reaction conditions can influence the final product, yielding either the free base of this compound or its salt form. For instance, when the reduction is carried out in water, the free base is typically obtained. Conversely, using a hydrochloric acid solution as the reaction medium directly produces the dihydrochloride (B599025) salt.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation of 2,4-dinitrophenol is a highly efficient and selective method for producing this compound, with yields reaching up to 93%. This process typically employs a catalyst to facilitate the reaction between hydrogen gas and the dinitrophenol.

A notable technique utilizes a membrane catalyst, often a palladium-based alloy. For example, an alloy of 90-98% palladium with rhodium or ruthenium has been used. The hydrogenation is carried out with hydrogen diffusing through this membrane catalyst at temperatures ranging from 50°C to 150°C and pressures from 1 to 60 atm. The use of a membrane catalyst offers the advantage of utilizing both pure and commercial hydrogen and minimizes the production of acidic waste waters. The reaction can be conducted in water to yield this compound or in an aqueous hydrochloric acid solution to produce this compound dihydrochloride.

Another approach involves the use of a nickel catalyst prepared by reducing nickel carbonate. This method has been studied under varying conditions of temperature and pressure to optimize the yield of the diamine. Furthermore, cobalt nanoparticles encapsulated in hierarchical graphitic carbon have been shown to be effective nanocatalysts for the hydrogenation of 2,4-dinitrophenol in the presence of sodium borohydride.

Electrochemical Reduction Approaches

Electrochemical methods offer an alternative route for the synthesis of this compound from 2,4-dinitrophenol. These techniques involve the reduction of the nitro groups at an electrode surface. Cyclic voltammetry studies have been conducted to understand the redox behavior of 2,4-dinitrophenol at different pH values. The reduction process is typically diffusion-controlled.

The electrochemical reduction of 2,4-dinitrophenol on a glassy carbon electrode in an acidic medium shows two irreversible current peaks, corresponding to the reduction of the two nitro groups to produce the diamine derivative as the final product. Modified electrodes, such as those with nanocomposite films of Santa Barbara Amorphous silica (B1680970) (SBA-15) and poly(vitamin B1), have been investigated for the sensitive detection and reduction of 2,4-dinitrophenol. The reduction on such modified electrodes occurs at specific potentials for the 4-nitro and 2-nitro groups.

Advanced Synthetic Routes for Functionalized Derivatives

Beyond the synthesis of the parent compound, this compound serves as a building block for more complex, functionalized molecules through various derivatization strategies.

Aminophenol Condensation Reactions

Condensation reactions involving this compound are employed to create a variety of heterocyclic compounds, particularly benzoxazoles. For instance, this compound can be reacted with various carboxylic acids in the presence of a cyclizing agent like polyphosphoric acid (PPA) to yield substituted benzoxazoles. innovareacademics.in These reactions are often carried out at elevated temperatures.

Examples of such condensations include the reaction of this compound with:

p-tert-butyl benzoic acid to form 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole.

3,4-dimethoxybenzoic acid to prepare 2-(3,4-Diimethoxy phenyl) benzoxazol-5-amine.

4-methylsalicylic acid to synthesize 5-amino-2-(20-hydroxy-40-methylphenyl) benzoxazole (B165842).

1,4-naphthalene dicarboxylic acid to produce 1,4-di(5-aminobenzoxazol-2-yl)naphthalene.

Copolymer resins have also been synthesized through the condensation polymerization of this compound with compounds like oxamide (B166460) and formaldehyde (B43269). researchgate.net

Schiff Base Formation and Characterization

This compound readily reacts with aldehydes and ketones to form Schiff bases, which are compounds containing a -C=N- (azomethine) group. These reactions are a cornerstone for creating novel organic compounds with potential biological applications.

The synthesis of Schiff bases from this compound typically involves refluxing the diaminophenol with an aldehyde, such as salicylaldehyde (B1680747), in a solvent like absolute ethanol. The resulting Schiff base isomers can be characterized using spectroscopic techniques like FTIR and UV-visible spectroscopy. Theoretical studies, such as those using density functional theory (DFT), can be employed to understand the structure and stability of the formed Schiff bases.

Nucleophilic Substitution and Ring Closure Reactions

The chemical reactivity of this compound is characterized by the presence of three nucleophilic centers: two amino groups (-NH₂) and one hydroxyl group (-OH) attached to a benzene (B151609) ring. These groups can participate in various nucleophilic substitution and ring-closure reactions, making the compound a versatile precursor for the synthesis of a wide range of derivatives, particularly heterocyclic compounds.

The amino and hydroxyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution. However, these groups themselves act as strong nucleophiles. In nucleophilic substitution reactions, the lone pair of electrons on the nitrogen atoms of the amino groups or the oxygen atom of the hydroxyl group can attack an electrophilic center, leading to the displacement of a leaving group. The relative reactivity of these groups can be influenced by reaction conditions such as pH. In acidic media, the amino groups can be protonated to form ammonium (B1175870) salts (-NH₃⁺), which deactivates them as nucleophiles, potentially allowing for selective reactions at the hydroxyl group. Conversely, in basic conditions, the hydroxyl group can be deprotonated to a more potent phenoxide ion (-O⁻).

A significant application of this compound's reactivity is in ring-closure or condensation reactions to form heterocyclic systems. The ortho-positioning of a hydroxyl and an amino group in related isomers like 3,4-diaminophenol (B1333219) is often exploited for creating five- or six-membered rings. While the meta-positioning in this compound does not lend itself as readily to simple intramolecular cyclizations to form common heterocycles, it is a valuable monomer in polymerization and condensation reactions with other reagents to build larger, complex structures. For example, it can undergo condensation polymerization with compounds like oxamide and formaldehyde to produce copolymer resins. In these reactions, the nucleophilic amino groups react with the electrophilic carbonyl carbon of formaldehyde and oxamide to form a polymer chain. These reactions lead to the formation of polymers like polyamido-benzoxazoles.

The general scheme for such reactions involves the formation of a new bond between the nucleophile (the amino or hydroxyl group) and an electrophilic substrate, often resulting in the elimination of a small molecule like water. This strategy is widely used to synthesize various heterocyclic compounds and polymers.

Table 1: Examples of Derivatization Reactions Involving this compound

| Reactant(s) | Reaction Type | Product Type |

|---|---|---|

| This compound, Oxamide, Formaldehyde | Condensation Polymerization | Copolymer Resin |

| This compound, Diacid Chlorides | Polycondensation | Polyamide-benzoxazoles |

This table summarizes selected derivatization strategies for this compound based on its nucleophilic character.

Purity Assessment and Impurity Profiling in Synthetic Processes

The assessment of purity and the identification of impurities are critical steps in the manufacturing of any chemical compound, including this compound, to ensure its quality and suitability for its intended applications. Purity is typically determined using a combination of analytical techniques, while impurity profiling aims to detect, identify, and quantify each impurity present in the substance.

Commercially available this compound, often supplied as its more stable dihydrochloride salt, is typically specified with a purity of 97% or higher. Several methods are employed for its purity assessment. Titration methods, such as argentometric titration, can be used to determine the halide content of the dihydrochloride salt, providing an indirect measure of the main component's purity. Analysis of total nitrogen content is another method used to calculate purity. High-performance liquid chromatography (HPLC) is a powerful technique for purity assessment as it can separate the main compound from its impurities, allowing for precise quantification.

Table 2: Purity Specifications for this compound Dihydrochloride

| Parameter | Specification | Analytical Method | Reference |

|---|---|---|---|

| Purity | ≥98.0% | Total Nitrogen Analysis | |

| Purity | ≥98.0% | Argentometric Titration | |

| Purity | >97% | HPLC, Titration, Elemental Analysis | |

| Appearance | White to Gray to Brown powder/crystal | Visual Inspection | |

| Drying Loss | max. 3.0 % | Karl Fischer analysis, weight loss on drying |

This table presents typical purity specifications and analytical methods for this compound dihydrochloride as reported by suppliers and in research.

Impurity profiling is essential for understanding the synthetic process and ensuring product consistency. Impurities in a final product can originate from several sources, including starting materials, intermediates, by-products from side reactions, and degradation products formed during synthesis or storage.

In the synthesis of this compound, which is commonly produced by the reduction of 2,4-dinitrophenol, several impurities can arise.

Starting Material Carryover : Incomplete reduction can lead to the presence of the starting material, 2,4-dinitrophenol, in the final product.

Intermediates : Partially reduced species, such as 2-amino-4-nitrophenol (B125904) or 4-amino-2-nitrophenol (B85986), can persist as impurities. One study identified 2-amino-4-nitrophenol as an impurity at a concentration of 2.7% in a batch of this compound dihydrochloride.

By-products : Other impurities can be formed through side reactions during the synthesis. In the analysis of a related compound, 2,4-diaminophenoxyethanol (B1213692) sulfate (B86663), impurities such as m-phenylenediamine (B132917) and 2,4-diaminoanisole (B165692) were detected. These types of related aromatic amines could potentially be found as process-related impurities in this compound synthesis depending on the specific route and starting materials.

The identification and quantification of these impurities are typically achieved using chromatographic techniques like HPLC, often coupled with mass spectrometry (MS) for structural elucidation.

Chemical Reactivity and Mechanistic Investigations of 2,4 Diaminophenol

Redox Chemistry and Electron Transfer Mechanisms

2,4-Diaminophenol is well-known for its involvement in redox processes, acting as a potent reducing agent under specific conditions and undergoing complex oxidation pathways.

This compound functions as a reducing agent, most notably in photographic development processes where it is used as a developing agent (Amidol) for black-and-white photographic films and papers . In this application, it reduces silver halide crystals to metallic silver, thereby forming the image . The mechanism involves the transfer of electrons from this compound to silver ions, leading to the oxidation of the diamine to quinone derivatives . Beyond photography, its reducing capabilities are recognized in general chemical synthesis, where it can be employed in various reduction reactions . For instance, it can be reduced to form corresponding amines or other derivatives, and its synthesis often involves the reduction of 2,4-dinitrophenol (B41442) .

The electrochemical oxidation of this compound has been studied using techniques such as cyclic voltammetry. In acidic media, studies indicate a two-step oxidation process. The initial oxidation, occurring at lower potentials, generates a 2-amino-p-benzoquinonediimine intermediate through a two-electron transfer . This intermediate is unstable and, in acidic media, undergoes hydrolysis. This hydrolysis leads to the formation of a redox couple involving 2-amino-hydroquinone and its oxidized form, 2-amino-p-benzoquinone . These products are considered redox-active species in solution .

Table 3.1.2: Electrochemical Oxidation Pathways of this compound in Acidic Media

| Step | Potential Range | Process | Intermediate/Product | Reference |

| 1 | Lower potentials | Two-electron transfer | 2-amino-p-benzoquinonediimine | |

| 2 | Following step 1 | Hydrolysis of the diimine intermediate | 2-amino-hydroquinone / 2-amino-p-benzoquinone redox couple |

While direct mentions of "hydrolysis-driven redox cycling" specifically for this compound are less detailed compared to its general oxidation, the observed hydrolysis of its initial oxidation product (2-amino-p-benzoquinonediimine) to form a redox-active couple (2-amino-hydroquinone/2-amino-p-benzoquinone) suggests a form of redox cycling initiated by hydrolysis . In contrast, positional isomers like 2,5-diaminophenol (B1598321) are noted to lack hydrolysis-driven redox cycling due to blocked para positions, implying that such phenomena are indeed characteristic of specific isomers like this compound .

Electrochemical Oxidation Pathways and Products

Aromatic Amine Reactivity Studies

The two amino groups on the benzene (B151609) ring of this compound are nucleophilic and can participate in various reactions characteristic of aromatic amines, particularly electrophilic substitution and derivatization reactions.

The amino groups in this compound are susceptible to electrophilic attack. These reactions typically involve the nitrogen atom of the amino group. For example, the amino groups can be acylated, a process where an acyl group is introduced. This reactivity is fundamental to its use in synthesizing various derivatives and intermediates .

Halogenation: this compound can undergo halogenation reactions, where halogen atoms (such as chlorine or bromine) are introduced onto the molecule. These reactions typically occur at the amino groups or, under specific conditions, on the aromatic ring itself, leading to mono- or di-halogenated derivatives .

Acylation: The amino groups readily react with acylating agents, such as acetic anhydride (B1165640), to form amide derivatives. This reaction is often employed to protect the amino groups or to synthesize specific intermediates. For instance, acylation can yield N-acetylated products . The reaction conditions, such as temperature and the stoichiometry of the acylating agent, are critical to control the degree of acylation (mono- vs. di-acylation) .

Table 3.2.2: Examples of Reactivity of this compound with Electrophiles

| Reaction Type | Reagent Example | Typical Product Type | Notes | Reference |

| Acylation | Acetic anhydride | N-acetylated derivatives | Mono- or di-acylation possible; temperature sensitive | |

| Halogenation | Halogens (e.g., Cl₂, Br₂) | Halogenated derivatives | Substitution can occur on amino groups or the aromatic ring | |

| Diazotization | NaNO₂/HCl | Diazonium salts | Can couple with aromatic amines or phenols to form azo dyes |

Compound Name Table:

| Common Name | Chemical Name | CAS Number |

| Amidol | This compound | 95-86-3 |

| Amidol Dihydrochloride (B599025) | This compound Dihydrochloride | 137-09-7 |

| 2,5-DAP | 2,5-Diaminophenol | 6358-06-1 |

| 2,3-DAP | 2,3-Diaminophenol | 95-85-2 |

| 2,4-Dinitrophenol | 2,4-Dinitrophenol | 51-28-5 |

| 2,4-Diaminoanisole (B165692) | 2,4-Diaminoanisole | 615-05-4 |

| 2-amino-4-nitrophenol (B125904) | 2-amino-4-nitrophenol | 99-57-0 |

| 2-amino-hydroquinone | 2-amino-hydroquinone | N/A |

| 2-amino-p-benzoquinone | 2-amino-p-benzoquinone | N/A |

| p-aminophenol | p-aminophenol | 123-30-8 |

| 2,4-Dichlorophenol | 2,4-Dichlorophenol | 120-83-2 |

| Catechol | Catechol | 120-80-9 |

| Benzoquinone | Benzoquinone | 106-51-4 |

| Maleic acid | Maleic acid | 110-16-7 |

| Oxalic acid | Oxalic acid | 144-62-7 |

| Hydroquinone | Hydroquinone | 123-31-9 |

| 2,4-Dinitrophenol | 2,4-Dinitrophenol | 51-28-5 |

| 2,4-Diamino-1,3-dinitrobenzene | 2,4-Diamino-1,3-dinitrobenzene | 10199-87-8 |

Metabolic and Biotransformation Pathways of 2,4 Diaminophenol in Biological Systems

In Vivo Metabolism Studies and Metabolite Identification

In vivo studies in both humans and animals have demonstrated that 2,4-DNP undergoes extensive metabolism before excretion. The primary metabolic route involves the reduction of the nitro groups, leading to the formation of aminonitrophenols and ultimately 2,4-diaminophenol. These metabolites can then undergo further conjugation reactions.

The metabolism of 2,4-DNP is characterized by the sequential reduction of its two nitro groups. This reductive pathway is a key detoxification process, as the resulting amino metabolites are generally considered less toxic than the parent compound. The process transforms 2,4-DNP into its mono-amino and di-amino derivatives. Studies in rats, mice, and rabbits have confirmed this metabolic sequence, identifying aminonitrophenols and, to a lesser extent, diaminophenols as urinary metabolites. In humans, metabolites such as 2-amino-4-nitrophenol (B125904), 4-amino-2-nitrophenol (B85986), and this compound have been identified in the urine of individuals exposed to 2,4-DNP.

The initial step in the reduction of 2,4-DNP results in the formation of two primary aminonitrophenol isomers: 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. In most studied species, 2-amino-4-nitrophenol is the predominant metabolite. For instance, following a single dose of 2,4-DNP in mice, the amount of 2-amino-4-nitrophenol formed was found to be significantly higher than that of 4-amino-2-nitrophenol. These intermediate compounds are then subject to further reduction to form this compound.

Following the reduction of the nitro groups, 2,4-DNP and its amino metabolites can undergo Phase II conjugation reactions, primarily with glucuronic acid and sulfate (B86663). These reactions increase the water solubility of the metabolites, facilitating their excretion in the urine. In a fatal poisoning case, liquid chromatography-mass spectrometry analysis tentatively identified several conjugated metabolites, including 2,4-dinitrophenol (B41442) glucuronide, 2,4-dinitrophenol sulfate, and 2-amino-4-nitrophenol glucuronide. Additionally, the formation of this compound sulphate has been reported as a potential metabolic product.

Table 1: Key Metabolites of 2,4-Dinitrophenol Identified in In Vivo Studies

| Parent Compound | Metabolite | Metabolic Process |

|---|---|---|

| 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | Sequential Nitro Group Reduction |

| 2,4-Dinitrophenol | 4-Amino-2-nitrophenol | Sequential Nitro Group Reduction |

| 2-Amino-4-nitrophenol | This compound | Sequential Nitro Group Reduction |

| 4-Amino-2-nitrophenol | This compound | Sequential Nitro Group Reduction |

| 2,4-Dinitrophenol | 2,4-Dinitrophenol glucuronide | Glucuronidation |

| 2,4-Dinitrophenol | 2,4-Dinitrophenol sulfate | Sulfation |

| 2-Amino-4-nitrophenol | 2-Amino-4-nitrophenol glucuronide | Glucuronidation |

| This compound | This compound sulphate | Sulfation |

Formation of Aminonitrophenol Intermediates

In Vitro Biotransformation Mechanisms

In vitro studies using liver homogenates and microbial cultures have provided detailed insights into the specific enzymes and microorganisms involved in the biotransformation of 2,4-DNP. These studies corroborate the in vivo findings and help to elucidate the underlying biochemical mechanisms.

The reduction of 2,4-DNP to its amino derivatives is catalyzed by nitroreductase enzymes. In vitro investigations with rat liver homogenates have shown that this enzymatic activity is most prominent in the cytosol, the soluble fraction of the cell, although some activity can also be found in microsomes. These nitroreductases require nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor for their activity. Studies have found that the liver exhibits the highest rate of 2,4-DNP metabolism compared to other tissues. The process involves a six-electron reduction that sequentially forms nitroso and N-hydroxylamino intermediates before yielding the final amino group.

Gut microflora play a significant role in the metabolism of 2,4-DNP. A variety of microorganisms have been shown to degrade 2,4-DNP through reductive pathways. For example, bacteria such as Rhodococcus species can degrade 2,4-dinitrophenol by first removing a nitro group to produce an aliphatic nitro compound, 3-nitroadipate, which is then further metabolized. The phototrophic bacterium Rhodobacter capsulatus reduces 2,4-dinitrophenol to 2-amino-4-nitrophenol using nitroreductase enzymes. Fungi, such as Fusarium oxysporum, have also been identified as capable of reducing 2,4-dinitrophenol to 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. Anaerobic degradation also involves the reduction of 2,4-DNP to its corresponding aminophenols by methanogenic and photosynthetic anoxygenic bacteria.

Table 2: Catalytic Agents in the Biotransformation of 2,4-Dinitrophenol

| Catalytic Agent | Location/Organism | Metabolic Action |

|---|---|---|

| Nitroreductase | Rat Liver Cytosol | Reduction of nitro groups |

| Nitroreductase | Rat Liver Microsomes | Reduction of nitro groups |

| Gut Microflora | Intestines | Reduction of nitro groups |

| Rhodococcus sp. | Bacteria | Degradation and removal of nitro groups |

| Rhodobacter capsulatus | Bacteria | Reduction to 2-amino-4-nitrophenol |

| Fusarium oxysporum | Fungus | Reduction to aminonitrophenols |

| Nocardia alba | Bacteria | Metabolism with nitrite (B80452) release |

| Arthrobacter sp. | Bacteria | Metabolism with nitrite release |

| Corynebacterium simplex | Bacteria | Metabolism with nitrite release |

Enzymatic Pathways and Catalytic Agents (e.g., Nitroreductase)

Kinetic Analysis of Metabolic Transformation Rates

The metabolic transformation of this compound is a critical area of study for understanding its biological fate. The kinetics of these transformations, which describe the rates at which they occur, are essential for predicting the compound's persistence and potential interactions within a biological system. Research into the enzymatic processes responsible for metabolizing related precursor compounds provides valuable insights into the formation kinetics of this compound.

Detailed Research Findings

In vitro studies using rat liver homogenates have provided foundational data on the kinetics of the metabolic pathways that lead to the formation of this compound. One key precursor, 2,4-dinitrophenol (DNP), undergoes enzymatic reduction to form this compound. A detailed kinetic analysis of DNP metabolism revealed that the disappearance of DNP follows Michaelis-Menten kinetics.

Within this metabolic process, the formation of this compound (DAP) was quantified as a minor but significant pathway. During a 30-minute incubation period under optimized in vitro conditions, approximately 1% of the metabolized 2,4-dinitrophenol was converted to this compound. The primary metabolites formed alongside DAP were 2-amino-4-nitrophenol (2A4NP) and 4-amino-2-nitrophenol (4A2NP), accounting for 75% and 23% of the metabolized DNP, respectively. The majority of the enzymatic activity responsible for these transformations was located in the 105,000 g supernatant fraction of the liver homogenate, indicating that the enzymes are cytosolic.

The following table summarizes the kinetic parameters for the metabolic disappearance of 2,4-dinitrophenol, the precursor to this compound, in rat liver homogenates.

| Kinetic Parameter | Value | Biological System |

| Apparent Michaelis Constant (Km) | 1.8 x 10⁻⁴ M | Rat Liver Homogenate |

| Apparent Maximum Velocity (Vmax) | 1.13 nmoles/mg/min | Rat Liver Homogenate |

Toxicological and Genotoxicological Research on 2,4 Diaminophenol

Carcinogenic Activity Research and Mechanistic Insights

Research into the carcinogenic potential of 2,4-Diaminophenol has primarily focused on long-term animal studies, particularly those conducted by the National Toxicology Program (NTP) cir-safety.org. These studies aimed to evaluate the compound's effects following chronic exposure.

Carcinogenicity Studies

The most extensive investigations involved the administration of this compound Dihydrochloride (B599025) via gavage to F344/N rats and B6C3F1 mice over a period of two years cir-safety.org. The findings from these studies indicated varying degrees of evidence for carcinogenicity across different species and sexes.

In F344/N rats , both male and female animals were administered doses of 12.5 or 25 mg/kg body weight per day. The NTP concluded that under the conditions of these studies, there was no evidence of carcinogenic activity in either male or female rats cir-safety.org.

In B6C3F1 mice , the study design involved administering doses of 19 or 38 mg/kg body weight per day. The results for male mice showed some evidence of carcinogenic activity , primarily due to a dose-related increase in the incidence of renal tubular cell adenomas observed at the highest dose of 38 mg/kg cir-safety.org. Conversely, in female B6C3F1 mice, the studies found no evidence of carcinogenic activity at the tested doses of 19 or 38 mg/kg cir-safety.org.

Additionally, a separate 23-month dermal carcinogenicity study conducted in Swiss Webster mice found that this compound was not carcinogenic , even when administered with a 2.7% impurity of 2-amino-4-nitrophenol (B125904) cir-safety.org.

Summary of Carcinogenicity Study Findings

| Species/Sex | Study Type | Dose Levels (mg/kg bw/day) | Findings | Reference(s) |

| F344/N Rats (Male/Female) | 2-year Gavage | 12.5, 25 | No evidence of carcinogenic activity | cir-safety.org |

| B6C3F1 Mice (Male) | 2-year Gavage | 19, 38 | Some evidence of carcinogenic activity (increased renal tubular cell adenomas at 38 mg/kg) | cir-safety.org |

| B6C3F1 Mice (Female) | 2-year Gavage | 19, 38 | No evidence of carcinogenic activity | cir-safety.org |

| Swiss Webster Mice (Male/Female) | 23-month Dermal | Not specified | Not carcinogenic | cir-safety.org |

Mechanistic Insights and Genotoxicity

The observed renal tubular cell adenomas in male mice have been linked to the compound's toxicological profile, which includes renal toxicity noted in various studies cir-safety.org. While the precise mechanisms driving these specific tumor formations are not extensively detailed in the reviewed literature, the compound's ability to induce oxidative stress and cellular damage has been suggested as a general factor in its biological activity .

Compound Name List:

this compound

this compound Dihydrochloride

2-amino-4-nitrophenol

2,4-diaminoanisole (B165692) sulfate (B86663)

Paraphenylenediamine

Environmental Fate and Degradation Studies of 2,4 Diaminophenol

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 2,4-Diaminophenol, these pathways are primarily understood through its formation from other compounds.

Direct research on the photodegradation kinetics and mechanisms of this compound is not extensively detailed in the available literature. However, studies on related nitroaromatic compounds provide context. For instance, the photocatalytic degradation of 2,4-dinitrophenol (B41442) (2,4-DNP) has been shown to follow a pseudo-first-order path according to the Langmuir-Hinshelwood kinetic model. In one study focusing on 2,4-DNP degradation under visible light, trapping experiments identified hydroxyl (•OH) radicals as the primary reactive oxidant species responsible for the compound's breakdown. Another study on a different pesticide, 2,4-D, reported zero-order kinetic expressions for its photodegradation. While these findings relate to precursor or analogous compounds, they suggest that the photodegradation of this compound would likely involve reactive oxygen species and follow specific kinetic models, though dedicated studies are required for confirmation.

The chemical transformation of this compound is most notably documented as a product of 2,4-dinitrophenol (2,4-DNP) reduction. In industrial synthesis, this compound is prepared by the chemical reduction of 2,4-DNP.

In environmental settings, similar transformations can occur. The presence of certain minerals in soil and water can facilitate this reaction. Research has shown that goethite, a common iron oxide mineral, promotes the degradation of 2,4-DNP under anoxic (oxygen-deficient) conditions with nitrate (B79036) as the electron acceptor. High-performance liquid chromatography-mass spectrometry analysis in these studies confirmed that goethite enhances the transformation of 2,4-DNP into intermediates, including 2-amino-4-nitrophenol (B125904) and this compound. This indicates that in anoxic aqueous and soil environments rich in iron oxides, 2,4-DNP can be chemically reduced to this compound.

Photodegradation Kinetics and Mechanisms

Biotic Degradation Processes

Biotic degradation relies on living organisms, primarily microorganisms, to break down chemical compounds.

While numerous microorganisms have been identified that can degrade the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the explosive 2,4-dinitrophenol (2,4-DNP), specific studies isolating bacterial or fungal strains that utilize this compound as a primary substrate are limited.

However, microbial activity is directly implicated in the formation of this compound from 2,4-DNP. In studies investigating the biodegradation of 2,4-DNP under anoxic conditions enhanced by goethite, shifts in the microbial community were observed. The abundance of Actinobacteria, which are known to have the potential to degrade polycyclic aromatic hydrocarbons, and Desulfotomaculum reducens, a bacterium capable of reducing soluble Fe(III) and nitrate, increased. This suggests these microbial groups play a role in the transformation pathway where 2,4-DNP is reduced to this compound.

The table below summarizes the microbial involvement in the transformation of 2,4-DNP to this compound.

| Precursor Compound | Conditions | Implicated Microbial Genera | Observed Transformation Product | Reference |

| 2,4-Dinitrophenol (2,4-DNP) | Anoxic, presence of goethite, nitrate as electron acceptor | Actinobacteria, Desulfotomaculum | This compound |

There is a significant body of research identifying the enzymes and genes responsible for the degradation of compounds like 2,4-D, where the tfd gene cluster (including tfdA, tfdB, etc.) encodes the necessary enzymes for its breakdown. Similarly, key enzymes like ring-hydroxylating oxygenases are crucial for the aerobic degradation of many aromatic compounds.

However, for the specific biodegradation of this compound, the key enzymes and associated genes have not been clearly identified in the reviewed literature. Research has focused more on the enzymatic reduction of 2,4-DNP. It is understood that the metabolism of 2,4-DNP can proceed through the reduction of its nitro groups to form compounds like 2-amino-4-nitrophenol and subsequently this compound. The enzymes responsible for the further breakdown of the this compound intermediate remain a subject for future investigation.

The environmental persistence of this compound is not well established; it is often considered an intermediate rather than a final, persistent product. Studies on the degradation of 2,4-DNP suggest that this compound can be transient. For example, research involving goethite indicated that the mineral promoted both the degradation of 2,4-DNP and the subsequent transformation of the this compound intermediate, suggesting it does not persist under those conditions.

In a toxicological case study analyzing the metabolites of a fatal 2,4-DNP poisoning, researchers were able to identify 2-amino-4-nitrophenol but did not detect this compound in the postmortem blood samples, despite it being a known potential metabolite. This could imply that, in a biological system, this compound is either not formed in significant quantities or is rapidly transformed into other substances. Further research is needed to identify the subsequent degradation products of this compound to fully assess whether any of them are environmentally persistent.

Identification of Key Enzymes and Genes in Biodegradation

Environmental Monitoring and Persistence Dynamics of this compound

Limited direct research exists on the environmental monitoring and persistence of this compound as a primary contaminant. Its presence in the environment is predominantly as a metabolite of the more widely studied compound, 2,4-dinitrophenol (2,4-DNP). Consequently, much of the understanding of its environmental behavior is derived from studies focused on the degradation pathways of 2,4-DNP.

There is a notable lack of comprehensive environmental monitoring data for this compound in soil, sediment, or water. Monitoring programs have historically focused on its precursor, 2,4-DNP. Safety Data Sheets for this compound dihydrochloride (B599025) suggest that due to its water solubility, it is likely to be mobile in the environment, and its persistence is considered unlikely, although specific data to support this is not provided.

The persistence of this compound is highly dependent on the specific environmental conditions, particularly the presence of suitable microbial communities and redox potential. Research indicates that under certain anaerobic conditions, this compound can be further degraded, while in other scenarios, it may persist as a terminal product of 2,4-DNP biotransformation.

Biodegradation and Persistence in Aquatic Environments

Studies using aquifer slurries have demonstrated the potential for the anaerobic biodegradation of this compound. In experiments where aquifer slurries were incubated with this compound, the production of methane (B114726) was observed, suggesting that mineralization of the compound can occur under methanogenic conditions.

The presence of certain minerals can influence the degradation of this compound. For instance, the iron oxide goethite has been shown to promote the degradation and transformation of this compound under anoxic conditions where nitrate serves as the electron acceptor. This suggests that the geological composition of an environment can play a crucial role in the persistence of this compound.

However, complete degradation is not always the case. In some anaerobic granular sludge systems, this compound has been observed to accumulate as a biotransformation product of 2,4-dinitrophenol without further elimination. Similarly, in experiments with municipal wastewater, the degradation of a related compound, 2,4-diaminoanisole (B165692) (DAAN), showed that it was primarily removed through adsorption to sludge rather than biodegradation under both oxic and anoxic conditions, suggesting that aminophenolic structures can be persistent in such environments.

The table below summarizes findings from various studies on the degradation of this compound and its precursor, 2,4-dinitrophenol, highlighting the conditions that influence the persistence of this compound.

Table 1: Summary of Research Findings on the Degradation and Persistence of this compound

| Study Type | Environmental Matrix | Conditions | Key Findings Regarding this compound |

|---|---|---|---|

| Biodegradation Study | Aquifer Slurries | Anaerobic (Methanogenic) | Incubation with this compound led to methane production, indicating potential for mineralization. |

| Biodegradation Study | - | Anaerobic (Nitrate-Reducing) with Goethite | Goethite promoted the degradation and transformation of this compound. |

| Biodegradation Study | Anaerobic Granular Sludge | - | Accumulated as a biotransformation product of 2,4-DNP and was not further eliminated. |

| Biodegradation Study | Municipal Wastewater Sludge | Oxic and Anoxic | A related compound, 2,4-diaminoanisole, was persistent and primarily removed by adsorption. |

| General Assessment | - | - | Considered to be mobile in the environment due to water solubility; persistence is stated as unlikely in safety documentation, but without supporting data. |

Advanced Analytical Chemistry Methodologies for 2,4 Diaminophenol

Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for the separation of 2,4-Diaminophenol from complex mixtures, followed by sensitive detection.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. Reverse-phase HPLC (RP-HPLC) is commonly utilized, often employing columns such as C18. Mobile phases typically consist of mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers, frequently containing additives like formic acid or phosphoric acid, especially when coupled with Mass Spectrometry (MS) detection . The compound exhibits characteristic UV absorption, allowing for detection using UV-Vis detectors, with reported detection limits around 0.1 µg/mL for HPLC-UV .

When coupled with Mass Spectrometry (MS), HPLC offers enhanced selectivity and sensitivity for both identification and quantification. Electrospray Ionization (ESI) in positive ion mode is a common ionization technique for MS detection . HPLC coupled with tandem mass spectrometry (LC-MS-MS) is particularly powerful for analyzing complex matrices, enabling trace-level analysis with detection limits as low as 0.01 µg/mL . LC-MS-MS methods often employ Multiple Reaction Monitoring (MRM) to identify specific precursor-to-product ion transitions, thereby increasing specificity and reducing background noise . These methods are valuable for impurity profiling and for analyzing this compound in applications such as hair dye formulations and biological fluids .

Table 7.1.1: Typical HPLC Conditions for this compound Analysis

| Parameter | HPLC-UV | HPLC-MS/MS |

| Column | RP-C18 (e.g., Newcrom R1, CORTECS UPLC C18+) | RP-C18 (e.g., Waters BEH-C18, CORTECS UPLC C18+) |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | Acetonitrile/Water/Formic Acid or Ammonium (B1175870) Acetate (B1210297) buffer |

| Detection | UV-Vis (λ_max ~280 nm) | ESI-MS, ESI-MS/MS (MRM) |

| LOD (Typical) | ~0.1 µg/mL | ~0.01 µg/mL |

| Applications | Purity testing, impurity profiling | Trace analysis, complex matrices (e.g., hair dyes, biological fluids) |

This compound, due to its polar hydroxyl and amine groups, often requires derivatization to improve its volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis researchgate.net. A common derivatization strategy involves acetylation using acetic anhydride (B1165640), which converts the hydroxyl and amine functionalities into acetate esters and amides, respectively researchgate.net. These derivatives yield characteristic fragment ions, such as [M-CH₂CO]⁺, aiding in their identification and quantification via Selected Ion Monitoring (SIM) researchgate.net.

While GC-MS can be a powerful tool, this compound and its derivatives may exhibit high detection limits if derivatization or extraction efficiency is suboptimal . Silylation, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MBDSTFA), is another effective derivatization technique that replaces active hydrogens with silyl (B83357) groups, enhancing volatility and stability . Careful optimization of sample preparation, derivatization, and injection parameters is crucial for reproducible GC-MS results .

Table 7.1.2: Derivatization Strategies for GC-MS Analysis of this compound

| Derivatization Reagent | Derivative Type | Key Characteristic Ion(s) | Notes |

| Acetic Anhydride | Acetyl ester/amide | [M-CH₂CO]⁺ | Improves volatility and thermal stability; useful for SIM detection researchgate.net. |

| MSTFA/MBDSTFA | Silyl ether/amide | Varies (e.g., TMS, TBDMS) | Enhances volatility, reduces polarity, and increases thermal stability . |

LC-MS-MS is particularly well-suited for the analysis of this compound in complex biological or environmental matrices due to its high sensitivity and specificity . This technique allows for the simultaneous determination of the parent compound and its potential metabolites or related substances. By monitoring specific precursor and product ion transitions (MRM), analysts can achieve highly selective detection, minimizing interference from matrix components .

Studies analyzing 2,4-dinitrophenol (B41442) (DNP) and its metabolites have utilized LC-MS-MS to identify compounds such as 2-amino-4-nitrophenol (B125904) and this compound in biological fluids . The identification of metabolites is often based on their pseudomolecular ions, characteristic fragmentation patterns, and retention times . The high sensitivity of LC-MS-MS enables the detection of these analytes at very low concentrations, making it invaluable for toxicological investigations and pharmacokinetic studies .

Table 7.1.3: LC-MS-MS Applications for this compound

| Ionization Mode | Detection Mode | Typical Mobile Phase Components | Applications | References |

| ESI (+) | MRM | Acetonitrile, Ammonium Acetate | Hair dye analysis, trace quantification | |

| ESI (-) | MRM | Acetonitrile, Formic Acid | Metabolite analysis in biological fluids |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Spectroscopic Characterization Methods

Spectroscopic techniques provide crucial information about the structure and quantitative properties of this compound.

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound, relying on its characteristic absorption of ultraviolet and visible light. In aqueous solutions, this compound exhibits maximum absorption (λ_max) at approximately 280 nm, with a shoulder observed around 235 nm . The Beer-Lambert law governs the relationship between absorbance and concentration, allowing for quantitative determination through calibration curves . UV-Vis spectroscopy is also employed as a detection method in HPLC systems and can be used to monitor chemical reactions, such as the reduction of dinitrophenols to diaminophenols .

Table 7.2.1: UV-Vis Absorption Maxima for this compound

| Solvent/Conditions | λ_max (nm) | Notes | References |

| Aqueous solution | ~280 | Shoulder at ~235 nm | |

| Water (pH 3) | 235 (sh), 280 | Log E values provided for quantification | |

| Monitoring reaction | ~500 | Indirect measurement via reaction product |

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands include O-H stretching vibrations around 3200 cm⁻¹ and N-H₂ bending vibrations for the amine groups at approximately 1600 cm⁻¹ . IR spectra are often used for identification and confirmation of the compound's structure .

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, offers detailed insights into the molecular structure, including the arrangement of atoms and their electronic environments. While specific detailed NMR chemical shift data for this compound is not extensively detailed in the provided snippets, NMR is a standard tool for structural elucidation and purity assessment, often used in conjunction with other spectroscopic methods .

Table 7.2.2: Key Spectroscopic Features for this compound

| Technique | Characteristic Features | Application | References |

| IR | O-H stretch (~3200 cm⁻¹), N-H₂ bends (~1600 cm⁻¹) | Functional group identification, confirmation | |

| NMR | ¹H, ¹³C NMR spectra provide detailed structural information | Structural elucidation, purity assessment |

Compound Name Table:

| Common Name | Chemical Name | CAS Number |

| Amidol | This compound | 95-86-3 |

| This compound Dihydrochloride (B599025) | 137-09-7 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Electrochemical Analytical Methodologies

Electrochemical methods offer sensitive and selective approaches for the analysis of various chemical species, including this compound. These techniques leverage the redox properties of the molecule to facilitate its detection and quantification.

Voltammetric Studies for Trace Detection and Electrochemical Behavior

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are instrumental in elucidating the electrochemical behavior of this compound and enabling its trace detection. Studies have investigated the oxidation of this compound on platinum electrodes in acidic media. Cyclic voltammetric analysis has revealed that this compound undergoes hydrolysis in acidic conditions, leading to the formation of redox-active species such as 2-amino-hydroquinone and 2-amino-p-benzoquinone in solution .

The electrochemical behavior observed in these studies typically involves anodic and cathodic peaks, indicative of redox processes. For instance, a quasi-reversible electrochemical reaction in solution, without the formation of a solid deposit on the electrode surface, has been described, with an anodic peak observed around 0.85 V and its corresponding reduction counterpart at approximately 0.52 V . While these studies provide foundational insights into the electrochemical characteristics of this compound, it is noted that its properties have not been analyzed in extensive detail in all investigations .

General voltammetric techniques require specific concentration ranges for effective analysis. For cyclic voltammetry, typical analyte concentrations range from 10⁻³ to 10⁻⁵ M . The sensitivity of voltammetric methods can vary significantly depending on the specific technique and the analyte, with detection limits potentially reaching parts per trillion levels for certain analytes .

Table 1: Voltammetric Characteristics of this compound

| Parameter | Value | Reference |

| Electrode Material | Platinum | |

| Medium | Acidic | |

| Anodic Peak Potential (V) | ~0.85 | |

| Cathodic Peak Potential (V) | ~0.52 | |

| Electrochemical Process | Quasi-reversible in solution; undergoes hydrolysis to 2-amino-hydroquinone/2-amino-p-benzoquinone |

Table 2: General Voltammetric Concentration Ranges

| Technique | Typical Concentration Range | Reference |

| Cyclic Voltammetry (CV) | 10⁻³ – 10⁻⁵ M | |

| Anodic Stripping Voltammetry (ASV) | ~10⁻¹² M (for metal ions) |

Amperometric Detection Methods

Amperometric detection methods, which measure the current produced by an electrochemical reaction at a specific potential, are widely used for analyte quantification . While direct amperometric detection methods specifically for this compound are not extensively detailed in the reviewed literature, amperometry has been employed for the detection of related compounds and metabolites. For instance, amperometric detection has been proposed as an alternative for the determination of 2,4-dinitrophenol (2,4-DNP) amino metabolites , and amperometric methods have been utilized for the detection of 2,4-dinitrophenolate (B1223059) . These applications highlight the potential of amperometry for analyzing compounds with similar functional groups, suggesting its applicability could be explored for this compound with appropriate sensor development.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

One approach involves chemical derivatization prior to analysis. For instance, in the analysis of hair dye ingredients, this compound has been subjected to derivatization using acetic anhydride for Gas Chromatography-Mass Spectrometry (GC-MS) analysis . However, this method has been noted to sometimes result in high detection limits due to potential inefficiencies in derivatization or extraction .

More broadly, Solid-Phase Analytical Derivatization (SPAD) represents a versatile sample preparation technique that integrates analytical derivatization with solid-phase extraction . This one-pot procedure is designed to enhance analysis accuracy, efficiency, reproducibility, and sensitivity by modifying the analyte's structure to improve its detection characteristics . SPAD techniques can be applied to analytes with various functional groups and have evolved from batch procedures to automated and microextraction methods .

Furthermore, various chemical derivatization strategies are employed to enhance the analytical performance of compounds in High-Performance Liquid Chromatography (HPLC) . These strategies often involve the use of specific derivatizing reagents that introduce functional groups, such as fluorophores or chromophores, to increase sensitivity and selectivity . For example, reagents are used to derivatize amine and hydroxyl groups, improving detection limits and chromatographic behavior . Derivatization also plays a significant role in Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) for metabolite quantification, enhancing both analytical performance and sample throughput .

Applications in Materials Science and Polymer Chemistry Involving 2,4 Diaminophenol

Polymer Synthesis and Functionalization

2,4-Diaminophenol is utilized in various polymerization techniques to create novel polymer architectures and functionalize existing polymer systems.

Electrochemical polymerization offers a direct route to forming polymer films on conductive substrates. This compound has been investigated as a comonomer in the electrochemical copolymerization with aniline (B41778) to produce electroactive polymers.

A notable example is the synthesis of poly(aniline-co-2,4-diaminophenol) (PADAP) through the electrochemical copolymerization of aniline and this compound . PADAP exhibits significant advantages over homopolyaniline, including enhanced redox activity across a broad pH range, from below 1 to 11.0 . The conductivity of PADAP, reported at 0.26 S cm⁻¹, is comparable to that of polyaniline synthesized under similar conditions . Furthermore, the pH dependence of PADAP's conductivity is reported to be superior to that of polyaniline, making it more suitable for applications requiring stable performance in varying pH environments .

Copolymerization of aniline with this compound, alongside other functional aniline derivatives, has been shown to improve the cycling performance and structural stability of conductive polymer electrodes when used in energy storage devices such as fuel cells and Na-ion batteries . These copolymers, like poly(aniline-co-2,4-diaminophenol) (PANDAP), can act as redox mediators, facilitating electron transfer processes, which is crucial for applications in areas like microbial fuel cells .

While electrochemical polymerization is a primary method for incorporating this compound into conductive polymer systems, the principles of oxidative polymerization are fundamental to many conductive polymers. Although direct studies focusing solely on the oxidative polymerization of this compound to form conductive materials are less prevalent in the reviewed literature compared to its role in electrochemical copolymerization, its structural features suggest potential for such applications. The amine and hydroxyl groups can participate in oxidative coupling reactions, similar to other aromatic amines and phenols that form conductive polymers like polyaniline and polypyrrole . The resulting materials could leverage the inherent redox activity of the diaminophenol moiety.

This compound serves as a versatile monomer for synthesizing complex polymeric architectures, including polyimides and condensation polymers.

The synthesis of aromatic polyamide-benzoxazoles has been achieved using N,N′,O-tris(trimethylsilyl)-substituted this compound and aromatic dicarboxylic acid chlorides. These polymers exhibited enhanced inherent viscosities compared to those prepared from the parent this compound. The resulting polyamide-benzoxazoles demonstrated excellent thermal stability, with glass transition temperatures (Tg) ranging from 260–300°C and decomposition temperatures above 400°C in air .

In the realm of polyimides, this compound and its derivatives have been employed in polycondensation reactions. For instance, it has been used in the synthesis of polyimide multifunctional macroinitiators, where its hydroxyl groups were further modified . Similarly, this compound dihydrochloride (B599025) has been utilized in the synthesis of poly(amic acid) solutions, which are subsequently thermally cyclized to form polyimides . These polyimides, including those derived from this compound, are explored for applications such as gas permselectivity .

Furthermore, a copolymer resin was synthesized via the condensation polymerization of this compound with Oxamide (B166460) and formaldehyde (B43269). This copolymer was characterized using various spectroscopic techniques (IR, NMR, Mass Spectrometry) and Scanning Electron Microscopy (SEM), confirming its formation and morphology. Thermogravimetric analysis (TGA) indicated thermal stability up to 473 K .

Oxidative Polymerization for Conductive Materials

Development of Electroactive and Sensing Materials

The electrochemical properties and potential for forming redox-active materials make polymers derived from this compound candidates for electroactive and sensing applications.

The incorporation of this compound into polymer backbones often imparts significant redox activity. As mentioned, PADAP (poly(aniline-co-2,4-diaminophenol)) displays robust redox behavior across a wide pH spectrum . This characteristic is crucial for materials intended for electrochemical applications, such as energy storage or electrocatalysis.

Moreover, this compound itself, when oxidized in acidic media, can undergo hydrolysis to form redox-active species like 2-amino-hydroquinone and 2-amino-p-benzoquinone . This intrinsic redox activity of its derivatives suggests that polymers synthesized from or incorporating this compound can function as redox-active materials. These properties are foundational for developing electroactive polymers used in various electrochemical devices.

While specific examples of electrochemical sensors directly utilizing polymers synthesized from this compound are not explicitly detailed in the reviewed literature, the demonstrated properties of these materials strongly suggest their potential in this field. The enhanced redox activity and stability of copolymers like PADAP over a wide pH range are highly desirable traits for sensor platforms that require consistent electrochemical response. Their role as redox mediators in energy conversion systems also points to their capability in facilitating electron transfer, a key mechanism in many electrochemical sensing strategies. The ability to tune polymer properties through copolymerization further supports the potential for developing tailored materials for specific analyte detection in electrochemical sensors.

Polyenaminones and Other Redox-Active Polymers

Fabrication of Metal Complexes and Coordination Polymers

The chemical compound this compound serves as a versatile ligand in the fabrication of various metal complexes and coordination polymers. Its molecular structure, featuring both phenolic hydroxyl (–OH) and amino (–NH₂) functional groups, allows it to act as a bidentate ligand, coordinating with metal ions through these active sites . This capability has been leveraged in the synthesis of specific metal complexes, particularly those involving Selenium(IV) .

Research into the coordination chemistry of this compound has demonstrated its utility in forming complexes with Selenium(IV) ions. These complexes are typically synthesized in the presence of co-ligands such as caffeine (B1668208) or amino acids, for instance, L-valine, and are often prepared with redox studies in mind . To ensure optimal stability of these complexes, established methodologies recommend employing a ligand-to-metal molar ratio of 2:1, alongside maintaining a controlled pH environment between 6 and 7, often achieved through the use of buffer solutions .

The characterization of these fabricated Selenium(IV) complexes provides insight into their structural and electronic properties. Analytical techniques reveal molar conductance values typically falling within the range of 10–30 Ω⁻¹ cm² mol⁻¹, indicative of a non-electrolytic nature or limited dissociation in solution . Furthermore, magnetic susceptibility measurements consistently show these complexes to be diamagnetic, suggesting the absence of unpaired electrons in the metal center or ligand field . Based on this comprehensive characterization data, an octahedral geometry is commonly assigned to these this compound-based Selenium(IV) complexes .

Data Table: Properties of Selenium(IV) Complexes with this compound

| Metal Ion | Co-ligand/Additive | Ligand:Metal Ratio | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Susceptibility | Suggested Geometry |

| Selenium(IV) | Caffeine or Amino acids (e.g., L-valine) | 2:1 | 10–30 | Diamagnetic | Octahedral |

Compound List:

this compound

Computational and Theoretical Chemistry Studies of 2,4 Diaminophenol

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, especially Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and reactivity of molecules. DFT calculations have been employed to study derivatives of 2,4-diaminophenol, offering a glimpse into the behavior of the parent molecule.

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Energies)

The electronic structure of a molecule is key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

While specific HOMO-LUMO energy values for isolated this compound are not readily found in dedicated studies, research on Schiff-base isomers derived from the reaction of this compound with salicylaldehyde (B1680747) provides relevant data. asianpubs.org These studies, utilizing DFT at the B3LYP/6-31G level, have calculated the energies of the frontier molecular orbitals for these larger, more complex molecules. asianpubs.orgresearchgate.net For instance, in one study, the HOMO-LUMO gap for a particular Schiff-base isomer (L2) was found to be 3.3962 eV, suggesting the energy required for electronic excitation. The analysis of the HOMO in these derivatives indicates regions with a high propensity to donate electrons, while the LUMO analysis points to electron-accepting regions.

Table 1: Calculated Quantum Chemical Parameters for a Salicylidene-2,4-diaminophenol Schiff-Base Isomer (L3)

| Parameter | Value |

| Total Energy (a.u.) | -705.955 |

| Heat of Formation (kcal/mol) | 16.901 |

| HOMO Energy (eV) | -5.109 |

| LUMO Energy (eV) | -1.611 |

| Energy Gap (ΔE) (eV) | 3.498 |

| Dipole Moment (Debye) | 2.508 |

| Data sourced from a study on Schiff-base isomers of this compound. researchgate.net |

Reactivity Predictions and Mechanistic Modeling

Theoretical calculations can predict the most probable sites for chemical reactions on a molecule. For this compound, a key question is the relative reactivity of its two amino groups. A study involving DFT calculations performed Mulliken atomic charge analysis on this compound itself as a precursor. The results indicated that the amine group at the C2 position has a more negative total charge (-0.828 Mulliken) compared to the amine group at the C4 position (-0.821 Mulliken). This suggests that the C2 amine group is more nucleophilic and would be the preferred site for reaction with an electrophile, such as the carbonyl group of an aldehyde in the formation of a Schiff base.

Mechanistic modeling for reactions involving this compound, such as its role in the formation of polymers or in thermally rearranged structures, has also been a subject of theoretical interest. For example, in the context of thermally rearranged polymers, it has been noted that this compound can undergo one benzoxazole (B165842) formation, leaving one imide group unreacted, which limits the maximum conversion.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This allows for the investigation of conformational changes and intermolecular interactions. To date, specific and detailed molecular dynamics simulation studies focusing exclusively on the conformational analysis of the standalone this compound molecule are not widely reported in the scientific literature.

However, MD simulations have been employed to study more complex systems that include moieties derived from this compound. For example, simulations have been used to investigate the interaction of benzoxazole derivatives, which can be synthesized from this compound, with water to understand their interaction properties through the calculation of radial distribution functions. Such studies provide insights into how the structural features originating from this compound influence the behavior of larger molecules in a dynamic environment.

Prediction of Spectroscopic Properties and Reaction Thermodynamics

Computational methods can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data for structure validation. While experimental spectra for this compound and its dihydrochloride (B599025) salt are available, dedicated computational studies predicting these spectra for the isolated molecule are scarce.

Theoretical calculations have been performed to predict the IR spectra of related compounds, like 2-aminophenol, where the calculated vibrational frequencies were compared with experimental values. Similar methodologies could be applied to this compound to provide a theoretical basis for its vibrational modes.

Regarding reaction thermodynamics, computational studies on Schiff bases derived from this compound have calculated thermodynamic parameters such as the heat of formation and the change in Gibbs free energy (ΔG) for the reaction. asianpubs.org For one of the Schiff-base isomers, the calculated heat of formation was 16.901 kcal/mol. These calculations help in determining the stability and spontaneity of the reactions involving this compound.

Future Research Directions and Emerging Paradigms for 2,4 Diaminophenol

Advanced Catalytic Applications

The synthesis of 2,4-Diaminophenol, primarily through the reduction of 2,4-dinitrophenol (B41442), has become a key area for showcasing advanced catalytic systems. Research is intensely focused on developing highly efficient and reusable catalysts that can perform this conversion under mild conditions. A significant trend is the use of noble metal nanoparticles, which exhibit excellent catalytic activity due to their high surface-area-to-volume ratio.

Studies have demonstrated that gold (Au) and silver (Ag) nanoparticles, prepared via wet-chemical synthesis methods, are effective catalysts for the reduction of 2,4-dinitrophenol to this compound at room temperature in the presence of a reducing agent like sodium borohydride. Both Au and Ag nanoparticles have shown high catalytic efficacy. Further innovation comes from the development of hybrid and supported nanocatalysts. For instance, a hybrid catalyst composed of silver nanoparticles and iron oxide (AgNPs-Fe2O3) has been shown to reduce 97% of 2,4-dinitrophenol to this compound. ajol.info Similarly, cobalt nanoparticles encapsulated in hierarchical graphitic carbon have been employed for the catalytic hydrogenation of 2,4-dinitrophenol. Another approach involves embedding gold nanocrystals within a hollow carbon shell to create yolk@shell nanoreactors, which have been used for the catalytic reduction of 2-amino-4-nitrophenol (B125904) to this compound. These advanced catalytic systems represent a significant step towards more efficient and controlled synthesis of this compound and its derivatives.

| Catalyst System | Precursor Compound | Key Findings | Reference |

|---|---|---|---|

| Gold (Au) and Silver (Ag) Nanoparticles | 2,4-Dinitrophenol | Demonstrated excellent catalytic activity for reduction at room temperature. | |

| Hybrid AgNPs-Fe2O3 | 2,4-Dinitrophenol | Achieved 97% reduction of the precursor compound. | ajol.info |

| Cobalt@Graphitic Carbon Nanoparticles | 2,4-Dinitrophenol | Effective for catalytic hydrogenation; activity depends on nanoparticle agglomeration and pyrolysis temperature. | |

| Au@h-Carbon Yolk@Shell Nanoreactors | 2-Amino-4-nitrophenol | Successful catalytic reduction to this compound. |

Exploration of Biological Interactions beyond Metabolism